Dyshomerythrine

Description

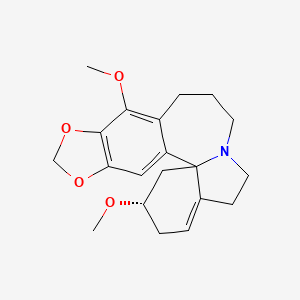

Structure

3D Structure

Properties

CAS No. |

112614-12-7 |

|---|---|

Molecular Formula |

C20H25NO4 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(20S)-9,20-dimethoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraene |

InChI |

InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-9-21-8-3-4-15-16(20(13,21)11-14)10-17-19(18(15)23-2)25-12-24-17/h5,10,14H,3-4,6-9,11-12H2,1-2H3/t14-,20?/m0/s1 |

InChI Key |

BMERDRZRTMAIND-PVCZSOGJSA-N |

Isomeric SMILES |

CO[C@H]1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |

Canonical SMILES |

COC1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |

Origin of Product |

United States |

Natural Occurrence and Distribution of Dyshomerythrine

Botanical Sources

Dyshomerythrine has been identified in plant species belonging to the Podocarpaceae and Meliaceae families. Research has pinpointed its presence in specific genera and species within these families.

Lagarostrobos colensoi (Silver Pine, Podocarpaceae Family)

This compound has been isolated from Lagarostrobos colensoi, commonly known as Silver Pine. kisti.re.kr This coniferous tree, endemic to New Zealand, is a significant source of a group of homoerythrina alkaloids, with this compound being the major component. kisti.re.kr The plant is also known by its current botanical name, Manoao colensoi.

Dysoxylum lenticellare (Meliaceae Family)

The Meliaceae family is another source of this compound, specifically within the species Dysoxylum lenticellare. Scientific investigations of the leaves of this plant have led to the isolation of several alkaloids, including this compound. This species is known to produce a variety of unusual homoerythrina alkaloids.

Other Associated Dysoxylum Species and Related Genera

The genus Dysoxylum is extensive, comprising many species distributed across Southeast Asia, India, New Zealand, and Australia. While comprehensive phytochemical studies have been conducted on various Dysoxylum species, revealing a rich array of compounds such as triterpenoids and other alkaloids like rohitukine, the presence of this compound appears to be specifically documented for D. lenticellare. The broader Meliaceae family is known for producing a wide range of chemical constituents, including limonoids and various types of alkaloids. However, current research does not explicitly indicate the presence of this compound in other Dysoxylum species or closely related genera.

Geographic Distribution and Ecological Niches of Source Organisms

The distribution of this compound is intrinsically tied to the habitats of its source plants.

Lagarostrobos colensoi (Silver Pine)

This species is endemic to New Zealand and is found on both the North and South Islands. Its distribution is not uniform; it is uncommon in the northern parts of the North Island but is more frequently found around the mountains of the Central Volcanic Plateau and predominantly in the westerly regions of the South Island.

Lagarostrobos colensoi typically thrives in lowland to montane environments. It is characteristically associated with older, poorly drained, and infertile soils. Its ecological niche often includes acid swamps and peats, such as the "pakihi" lands of the western South Island. It can be found in high-rainfall areas from sea level up to 1,000 meters, often in association with species like Leptospermum scoparium (manuka) and in mixed broadleaf-coniferous forests.

Dysoxylum lenticellare

This medium-sized evergreen tree is native to the tropical rainforests of Southeast Asia. Its geographical range includes India, Nepal, and Bhutan. It is typically found in moist, lowland habitats within these regions. As a tropical species, it prefers well-drained soil and conditions ranging from full sun to partial shade.

Quantitative Analysis of this compound Content in Plant Extracts

Detailed quantitative data regarding the yield or percentage of this compound in extracts from Lagarostrobos colensoi or Dysoxylum lenticellare is not extensively available in publicly accessible scientific literature. Phytochemical studies have successfully isolated and identified the compound, confirming its presence, but have not consistently reported the specific yields from the raw plant material.

The concentration of phytochemicals, including alkaloids like this compound, can be influenced by numerous factors such as the specific plant part being analyzed (leaves, stem, bark), the geographical location and growing conditions of the plant, the time of harvest, and the extraction methodology employed. Different solvents and extraction techniques can significantly alter the efficiency and yield of the target compound.

While general methods for the quantitative analysis of alkaloids are well-established, including techniques like High-Performance Liquid Chromatography (HPLC), specific standardized data for this compound content across its botanical sources remains a subject for further research.

Below are interactive tables summarizing the available information on the botanical sources of this compound.

Table 1: Botanical Sources of this compound

| Plant Species | Family | Common Name | Confirmed Plant Part |

| Lagarostrobos colensoi | Podocarpaceae | Silver Pine | Not specified in detail |

| Dysoxylum lenticellare | Meliaceae | Lenticellate Beech | Leaves |

Table 2: Geographic and Ecological Profile of Source Organisms

| Plant Species | Geographic Distribution | Ecological Niche |

| Lagarostrobos colensoi | New Zealand (North and South Islands) | Lowland to montane, poorly drained infertile soils, acid swamps, high-rainfall areas. |

| Dysoxylum lenticellare | Southeast Asia (including India, Nepal, Bhutan) | Tropical rainforests, moist lowland habitats. |

Isolation and Characterization Methodologies for Dyshomerythrine

Extraction Techniques from Plant Biomass Matrices

The journey to obtaining pure Dyshomerythrine begins with its extraction from plant biomass. Alkaloids, including this compound, exist in plants as salts, free bases, or N-oxides, often mixed with other compounds like tannins, pigments, and fats. uobasrah.edu.iq The initial step typically involves the use of solvents to separate the desired alkaloids from the bulk of the plant material. researchgate.net

A common approach is the use of a Soxhlet extractor, a continuous extraction apparatus suitable for processing powdered plant materials with organic solvents. researchgate.net Another method, the Stas-Otto process, is also frequently employed for alkaloid extraction. researchgate.net The choice of solvent is critical and depends on the polarity of the target compound. For instance, a preliminary treatment with a non-polar solvent like petroleum ether can remove chlorophyll (B73375) and waxes. uobasrah.edu.iq Subsequently, a more polar solvent such as methanol (B129727) or ethanol (B145695) can be used to extract the alkaloids themselves. uobasrah.edu.iqresearchgate.net

Modern extraction techniques aim to be more efficient and environmentally friendly. For example, the use of sonicated solutions containing surfactants has been explored as a novel method for alkaloid extraction. researchgate.net Furthermore, enzymes sourced from fungi are being investigated to help break down the complex plant cell wall, which can facilitate the release of desired chemical components. the-microbiologist.comeurekalert.org The ultimate goal of the extraction phase is to produce a concentrated extract enriched with the target alkaloids, which can then be subjected to further purification. bfh.ch

Chromatographic Separation and Purification Strategies for Alkaloids

Following extraction, the crude mixture contains this compound along with other related alkaloids and impurities. Chromatographic techniques are indispensable for the separation and purification of these individual compounds. bioanalysis-zone.com Chromatography operates on the principle of distributing the components of a mixture between a stationary phase and a mobile phase. neu.edu.tr The differential interactions of the compounds with these two phases lead to their separation. bioanalysis-zone.comneu.edu.tr

Column chromatography is a fundamental and widely used method for alkaloid purification. researchgate.netkemtrak.com In this technique, the crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), and a solvent (the mobile phase) is passed through the column to elute the compounds at different rates. neu.edu.tr The choice of adsorbent and solvent system is crucial for achieving effective separation.

For more complex mixtures or to achieve higher purity, more advanced chromatographic methods are employed. These include:

High-Performance Liquid Chromatography (HPLC): A high-pressure version of column chromatography that offers superior resolution and speed. researchgate.net

Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a separation and identifying the components of a mixture. umlub.pl

Gas Chromatography (GC): Suitable for volatile compounds, GC separates components based on their boiling points and interactions with the stationary phase. researchgate.net

The selection of the appropriate chromatographic technique, or a combination thereof, is determined by the specific properties of the alkaloids being separated. bioanalysis-zone.com The goal is to isolate this compound in a highly purified form, ready for structural characterization.

Spectroscopic and Spectrometric Characterization of Isolated this compound

Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement. ondalys.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. rsc.orgmsu.edu It provides information about the chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). rsc.org

The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin splitting). lehigh.edu The chemical shift of a proton (its position in the spectrum) is indicative of its electronic environment. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, revealing the total number of carbon atoms. lehigh.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. lehigh.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different atoms within the molecule, allowing for the complete assembly of the molecular structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sigmaaldrich.com This information is used to determine the molecular weight of a compound and can also provide clues about its structure through the analysis of fragmentation patterns. msu.edu

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its molecular formula. rsc.org In the case of this compound, HRMS would provide the precise number of carbon, hydrogen, nitrogen, and oxygen atoms.

The fragmentation pattern observed in the mass spectrum results from the breakdown of the molecular ion into smaller, charged fragments. msu.edu The masses of these fragments can provide valuable information about the different structural units present in the molecule, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. drawellanalytical.com Different functional groups (e.g., C=O, O-H, N-H) absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint of the molecule. lehigh.eduitwreagents.com For this compound, IR spectroscopy would help to identify key functional groups within its alkaloidal structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems (alternating single and double bonds), known as chromophores. msu.edu The wavelength of maximum absorbance (λmax) can give an indication of the extent of conjugation in the molecule. msu.edu

Chiroptical Methods for Absolute Configuration Determination (e.g., Optical Rotation, Electronic Circular Dichroism)

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Determining the absolute configuration (the precise three-dimensional arrangement of atoms) is a crucial final step in structural elucidation. scielo.br

Chiroptical methods are techniques that are sensitive to chirality. scielo.br These include:

Optical Rotation (OR): Measures the rotation of plane-polarized light by a chiral compound. scielo.br The direction and magnitude of the rotation are characteristic of the molecule.

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule. scielo.br The resulting ECD spectrum is highly sensitive to the molecule's stereochemistry.

By comparing the experimentally measured ECD spectrum with spectra calculated for different possible stereoisomers using quantum mechanical methods, the absolute configuration of the molecule can be confidently assigned. researchgate.net For instance, the absolute configuration of some Cephalotaxus alkaloids has been determined by comparing experimental and calculated ECD spectra. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrsc.org This method provides unambiguous proof of a molecule's structure and stereochemistry. researchgate.net

The process begins with the crystallization of the purified compound, which can be a challenging step for complex natural products. wikipedia.org Once suitable crystals are obtained, they are exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. rsc.org While X-ray crystallography has been successfully applied to elucidate the structures of numerous homoerythrina and related alkaloids, specific crystallographic data for this compound is not widely reported in the available literature. researchgate.netfevir.netnih.govpageplace.de However, the structural determination of related compounds, such as cephalotaxine-type and other homoerythrina alkaloids, has been achieved using this method, often in combination with other spectroscopic techniques. rsc.orgresearchgate.netrsc.org

Purity Assessment and Standardization Protocols for Isolated Natural Products

Ensuring the purity of an isolated natural product like this compound is critical for accurate structural and biological studies. nih.gov The process of standardization involves establishing a set of criteria to guarantee the quality, consistency, and purity of the compound. nih.gov

A variety of analytical techniques are employed to assess the purity of isolated alkaloids. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS), is a commonly used method. scirp.orgnih.gov This technique allows for the detection and quantification of any impurities present in the sample. nih.gov For instance, a study on the purity of ergot alkaloids utilized liquid chromatography with diode array detection and mass spectrometry (LC-DAD-ESI-TOF-MS) to achieve purity levels above 98% for most standards. nih.gov

Chemical Synthesis and Derivatization of Dyshomerythrine and Analogues

Total Synthesis Approaches to Dyshomerythrine and Related Homoerythrina Alkaloids

The total synthesis of homoerythrina alkaloids, including this compound, presents a significant challenge due to the presence of a unique tetracyclic spiroamine scaffold. Over the years, various strategies have been developed to construct this complex framework, ranging from biomimetic approaches to highly stereoselective methods.

Biomimetic synthesis, which mimics a proposed biosynthetic pathway, offers an elegant and often efficient approach to natural product synthesis. For homoerythrina alkaloids, biosynthetic proposals often involve oxidative dearomatization followed by a ring-expanding rearomatization sequence. nih.gov These strategies are attractive because they can rapidly assemble complex molecular architectures from relatively simple precursors.

A notable biomimetic approach involves the oxidative coupling of a phenylethylisoquinoline precursor. This strategy is inspired by the proposed natural formation of the homoerythrinan core. For instance, a five-step total synthesis of Dysoxylum alkaloids, which share structural similarities with homoerythrina alkaloids, was achieved using a biomimetic strategy starting from zanthoxylamide protoalkaloids. researchgate.netresearchgate.net This synthesis featured a direct amidation and a Bischler-Napieralski reaction to construct the dihydroisoquinoline ring. researchgate.netresearchgate.net Such approaches underscore the efficiency of mimicking nature's synthetic logic in the laboratory. The key ring expansion is often facilitated by a strategically positioned nitrogen atom, which directs the electron flow to form the desired aromatic system. nih.gov

Controlling the stereochemistry of the multiple chiral centers within the homoerythrinan skeleton is a critical aspect of its total synthesis. Stereoselectivity refers to the preferential formation of one stereoisomer over others. chemistrydocs.comegrassbcollege.ac.in Enantioselective synthesis specifically aims to produce a single enantiomer, which is crucial as different enantiomers of a chiral drug can have different biological activities. wikipedia.org

Several enantioselective syntheses of erythrina and homoerythrina alkaloids have been reported, many of which establish the key stereocenters early in the synthetic sequence. thieme-connect.com For example, a Noyori asymmetric transfer hydrogenation has been successfully employed to establish the critical stereogenic center at the C-1 position of a dihydroisoquinoline intermediate, leading to the synthesis of six natural alkaloids and twelve synthetic analogues with high enantioselectivity. researchgate.netresearchgate.net Other powerful methods include the use of chiral auxiliaries, chiral catalysts, and asymmetric reactions like the Diels-Alder reaction under high pressure to construct the core structure with high stereocontrol. jst.go.jp The development of divergent synthetic routes has also been a focus, allowing for the synthesis of various members of the Erythrina alkaloid family from a common intermediate. thieme-connect.com These methods often rely on creating a key bicyclic intermediate through reactions like ring-closing metathesis, which can then be elaborated into different natural products. thieme-connect.com

The construction of the tetracyclic homoerythrinan framework relies on a set of powerful chemical reactions. These key transformations are designed to efficiently build the characteristic rings and install the necessary functional groups.

A frequently employed strategy is the intramolecular cyclization of an N-acyliminium ion. acs.org This reaction can be promoted by a Lewis acid and effectively forges the spirocyclic junction of the alkaloid. One efficient approach involves a two-step sequence: alkylation of a ketone with an N-substituted iodoacetamide, followed by an N-acyliminium ion-promoted intramolecular cyclization. acs.org

Other significant transformations include:

Pictet-Spengler Reaction : A one-pot synthesis of the tetracyclic framework of aromatic Erythrina alkaloids has been achieved using a sequence that culminates in a Pictet-Spengler-type aromatic substitution. researchgate.net

Aza-Wittig/π-Furan Cyclization : This cascade reaction has been used to construct the tetracyclic lactam skeleton found in alkaloids like (±)-selaginoidine, a member of the homoerythrina family. capes.gov.br

Radical Cyclization : A 6-exo-trig radical cyclization has been utilized as a key step in an asymmetric total synthesis of the erythrinan (B1236395) alkaloid erysotramidine. researcher.life

Domino Reactions : An AlMe3-mediated three-step domino reaction has been shown to efficiently construct the skeleton of erythrina and B-homoerythrina alkaloids from simple starting materials. researcher.life

Tandem N-Alkylation/Azomethine Ylide Cycloaddition : This method provides another powerful route to the core structure of homoerythrina alkaloids. capes.gov.br

These transformations are crucial for the assembly of the complex carbon skeleton and are central to the planning and execution of any total synthesis in this class of alkaloids. fiveable.me

Semi-synthesis of this compound Derivatives

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful tool for generating novel compounds. scripps.edu Using this compound isolated from natural sources, chemists can create a library of derivatives to probe their biological activities and establish structure-activity relationships.

The chemical structure of this compound offers several sites for modification, allowing for the introduction of various functional groups to diversify the parent molecule. interchim.frresearchgate.net The goal of these modifications is often to improve properties such as potency, selectivity, or pharmacokinetic profiles. nih.gov

Several novel insecticidal homoerythrinans and dibenzazecines have been synthesized from the natural alkaloid this compound. researchgate.net These modifications often target reactive functional groups on the molecule. Strategies can include:

Alkylation, Acylation, or Arylation : Modifying hydroxyl or amine groups present in the molecule.

Oxidation or Reduction : Interconverting functional groups, such as alcohols to ketones or vice versa.

Ring Modification : Opening or rearranging the existing rings to create new scaffolds, such as the conversion to dibenzazecine structures. researchgate.net

For example, in the semi-synthesis of other complex natural products, reactions like propargylation followed by Huisgen's 1,3-dipolar cycloaddition ("click chemistry") have been used to attach diverse side chains. nih.gov Similar strategies could be applied to this compound to create a wide array of derivatives for biological screening. The choice of modification is often guided by computational modeling and an understanding of the target biological receptor. mdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. drugdesign.org By systematically modifying a lead compound like this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for its effects.

For the semi-synthesized derivatives of this compound, SAR studies have been conducted to understand their insecticidal properties. researchgate.net These studies involve comparing the activity of the parent compound to its modified analogues.

A typical SAR study might reveal that:

The presence or absence of a specific functional group (e.g., a hydroxyl or methoxy (B1213986) group) is critical for activity.

The size or electronic nature of a substituent at a particular position influences potency. For instance, studies on other compounds have shown that increasing the length of an alkyl chain can initially increase activity before it decreases, suggesting an optimal size for fitting into a binding pocket. nih.gov

The stereochemistry of a chiral center is crucial, with one isomer being significantly more active than the other.

The insights gained from SAR studies are invaluable for the rational design of new, more potent, and selective analogues. slideshare.net For example, if a particular derivative shows enhanced activity, this provides a new lead for further optimization.

Below is an interactive table summarizing the types of derivatives that can be generated and the focus of SAR studies.

| Parent Compound | Modification Strategy | Resulting Derivative Class | Focus of SAR Study |

|---|---|---|---|

| This compound | Oxidative Ring Cleavage | Dibenzazecines | Effect of ring system on activity researchgate.net |

| This compound | N-Demethylation followed by Re-alkylation | N-Substituted Analogues | Influence of N-substituent size and electronics |

| This compound | O-Demethylation | Phenolic Analogues | Importance of methoxy groups for activity |

| This compound | Esterification/Etherification of Hydroxyls | Ester/Ether Derivatives | Role of free hydroxyl groups in binding |

Comparative Analysis of Synthetic Pathways for Related Alkaloid Scaffolds (e.g., Erythrina Alkaloids, Phenylethylisoquinoline Alkaloids)

This compound is classified as a homoerythrina alkaloid, a subset of the broader Erythrina alkaloid family, which is characterized by a distinctive tetracyclic spiroamine framework. wikipedia.orgresearchgate.net The synthesis of this complex scaffold has been a significant challenge, leading to the development of numerous strategic approaches. Similarly, phenylethylisoquinoline alkaloids, which include medicinally important compounds like colchicine (B1669291) and homoharringtonine, present their own unique synthetic hurdles. researchgate.netnih.gov A comparative look at the synthetic strategies for these two related alkaloid families highlights a range of methodologies from biomimetic approaches to chemoenzymatic and microbially-driven syntheses.

Erythrina Alkaloids:

The core structure of Erythrina alkaloids has been assembled using several key strategies. Early approaches were often inspired by proposed biosynthetic pathways. researchgate.net A general methodology involves the asymmetric transformation of a medium-sized chiral biaryl lactam into the core A–D rings through a stereospecific singlet oxygen oxidation, followed by a transannular aza-Michael reaction. researchgate.net

More recent and diverse strategies include:

Radical Cyclizations: A concise asymmetric total synthesis of (+)-erysotramidine utilizes a radical cyclization as a key step, alongside a chiral base desymmetrisation and an N-acyliminium ion addition. rsc.org Another approach uses a 5-endo radical cyclization promoted by nickel powder. ethernet.edu.et

Metathesis Reactions: A novel construction of the Erythrina skeleton was established using a key ring-opening/ring-closing metathesis step, although completion of this specific synthesis was challenging. rsc.org

Pummerer-Type Reactions: A synthetic route to the Erythrina core (specifically, an 11-phenylthioerythrinan) was developed utilizing a Pummerer-type intramolecular cyclization, achieving the cyclization product in an 87% yield. jst.go.jp

Palladium-Catalyzed Reactions: A domino sequence involving a palladium-catalyzed annulation reaction has been used to create aromatic Erythrina alkaloids. researcher.life

Collective Synthesis: A "spokewise" synthetic strategy has been developed that allows for the synthesis of four different Erythrina alkaloids from a single common precursor through a one-step transformation, with the ability to generate six additional alkaloids in subsequent steps. acs.org

Phenylethylisoquinoline Alkaloids (PIAs):

The synthesis of PIAs also features a blend of classical organic chemistry and modern biosynthetic techniques. The core 1-phenethylisoquinoline scaffold is biosynthetically derived from dopamine (B1211576) and 4-hydroxydihydrocinnamaldehyde (4-HDCA) via a Pictet-Spengler condensation. nih.govpnas.org

Key synthetic strategies include:

Chiral Pool Synthesis: An enantioselective synthesis of PIAs has been developed starting from D-(-)-tartaric acid to create chiral aldehydes, which are then elaborated into the final alkaloid structures. cdnsciencepub.com

Heterologous Biosynthesis: A significant breakthrough has been the establishment of an artificial pathway in engineered Escherichia coli for the de novo biosynthesis of 1-phenethylisoquinoline. This pathway consists of eight enzymes from different species and has achieved yields of over 400 mg/L in a fermenter. nih.gov

Biomimetic Approaches: The synthesis of Dysoxylum alkaloids, which include PIAs, has been achieved through a biomimetic approach starting from zanthoxylamide protoalkaloids, featuring a Bischler-Napieralski reaction and a Noyori asymmetric transfer hydrogenation to establish the key stereocenter. researchgate.net

Multi-step Total Synthesis: The total synthesis of complex PIAs like (–)-colchicine has been accomplished through routes featuring steps such as Rh-catalyzed intramolecular cycloaddition of an in situ generated carbonyl ylide and regioselective conversion of the resulting cycloadduct into a tropolone (B20159) derivative. researchgate.net

Table 1: Comparative Overview of Synthetic Strategies for Related Alkaloid Scaffolds

| Strategy | Alkaloid Family | Key Reactions/Features | Example | Reference |

| Radical Cyclization | Erythrina | 5-endo-trig radical cyclisation; Chiral base desymmetrisation | (+)-Erysotramidine | rsc.orgethernet.edu.et |

| Metathesis | Erythrina | Ring-opening/ring-closing metathesis | Erythrina Skeleton | rsc.org |

| Pummerer-Type Reaction | Erythrina | Intramolecular cyclization of a sulfoxide | Cycloerythrinan | jst.go.jp |

| Biomimetic Synthesis | Erythrina, PIA | Transannular aza-Michael reaction; Bischler-Napieralski reaction | Erythrina core, Dysoxylum alkaloids | researchgate.netresearchgate.net |

| Collective Synthesis | Erythrina | "Spokewise" strategy from a common precursor | Four Erythrina alkaloids | acs.org |

| Heterologous Biosynthesis | PIA | Engineered E. coli with an 8-enzyme artificial pathway | 1-Phenethylisoquinoline | nih.gov |

| Chiral Pool Synthesis | PIA | Starting from D-(-)-tartaric acid | (S)-Homolaudanosine | cdnsciencepub.com |

Computational Chemistry in Synthetic Route Design and Reaction Mechanism Prediction

The increasing complexity of alkaloid total synthesis has spurred the integration of computational chemistry as a powerful tool for both designing synthetic routes and elucidating complex reaction mechanisms. frontiersin.orgrsc.org These computational approaches provide insights that are often inaccessible through experimental means alone, accelerating the development of efficient and selective syntheses. researchgate.netnih.gov

Synthetic Route Design:

Computer-aided synthesis planning has evolved significantly, moving beyond simple retrosynthetic analysis to creatively design novel and efficient routes. researchgate.net

Retrosynthesis Software: Programs like SYNTHIA™ use a vast knowledge base of chemical reactions to propose synthetic pathways. digitalchemistry.ai Researchers have successfully used this software to identify non-intuitive key steps, leading to drastically shorter syntheses. For example, a computer-generated plan for (–)-stemoamide identified a high-impact Mannich reaction that had not been used in over 30 previously reported syntheses, culminating in a highly efficient three-step enantioselective synthesis. nih.govdigitalchemistry.ai

Minimizing Step Count: A key goal of these computational strategies is to minimize the number of synthetic steps. By merging computer-aided planning with molecular graph editing, algorithms can identify and prioritize key bond-forming reactions that rapidly build molecular complexity, leading to more concise and efficient total syntheses. researchgate.netnih.gov

Reaction Mechanism Prediction:

Understanding the intricate details of reaction mechanisms is crucial for controlling selectivity (regio- and stereoselectivity). Computational chemistry offers a window into the transient world of transition states and reaction intermediates. rsc.org

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational organic chemistry. They are used to model transition state geometries and calculate activation energies, providing a theoretical basis for observed reaction outcomes. frontiersin.org For instance, DFT studies have been employed to understand the origin of atroposelectivity in the Cinchona alkaloid-catalyzed desymmetrization of N-aryl-maleimides. nih.govacs.org These calculations revealed how the catalyst controls stereochemistry through specific steric and dispersion interactions and clarified the crucial role of a cocatalyst in activating the reactants. nih.gov

Multiscale Modeling (QM/MM): For reactions occurring within an enzyme or with large catalytic systems, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used. This approach treats the reactive core of the system with high-level quantum mechanics while the surrounding environment (e.g., the protein scaffold) is modeled with less computationally expensive molecular mechanics, providing a balance of accuracy and feasibility. frontiersin.org

Predicting Selectivity: By calculating the energy barriers for all possible reaction pathways, computational models can predict the major product of a reaction. For example, in a vinylogous addition to cyclohexenone, DFT calculations correctly predicted the major diastereoisomer by comparing the thermodynamic stability of the final products, which was in good agreement with experimental results. nih.govacs.org

Table 2: Applications of Computational Chemistry in Alkaloid Synthesis

| Application | Computational Method | Information Gained | Example | Reference |

| Route Design | Retrosynthesis Software (e.g., SYNTHIA™), Graph Theory | Generation of novel synthetic pathways, identification of key steps, reduction of step count. | 3-step synthesis of (–)-stemoamide | nih.govdigitalchemistry.ai |

| Mechanism Elucidation | Density Functional Theory (DFT) | Transition state structures, activation energies, understanding of regio- and stereoselectivity. | Atroposelective desymmetrization catalyzed by Cinchona alkaloids. | nih.govacs.org |

| Biosynthesis Studies | DFT, QM/MM, MD Simulation | Viability of hypothetical pathways, enzyme-substrate interactions, identification of catalytic residues. | Investigation of alkaloid biosynthesis. | frontiersin.org |

| Selectivity Prediction | DFT | Calculation of relative energies of transition states and products to predict product distribution. | Prediction of diastereoselectivity in vinylogous Michael additions. | acs.org |

Biosynthetic Pathways and Mechanistic Elucidation of Dyshomerythrine

Proposed Biosynthetic Precursors and Intermediates in Homoerythrina Alkaloid Synthesis

The biosynthesis of homoerythrina alkaloids, including Dyshomerythrine, is believed to originate from the amino acid tyrosine. nih.gov Through a series of enzymatic reactions, tyrosine is converted into key intermediates that form the characteristic tetracyclic spiroamine structure of the Erythrinan (B1236395) skeleton. wikipedia.org

A pivotal and revised understanding in the biosynthesis of the broader Erythrina alkaloid family points to (S)-norreticuline, and not (S)-norprotosinomenine as previously proposed, as the committed precursor. psu.edu This was demonstrated through feeding experiments with radioactively labeled compounds, which showed significant incorporation of (S)-norreticuline into erythraline (B1235506) and erythrinine. psu.edu While this compound is a homoerythrina alkaloid, this finding for the closely related Erythrina alkaloids suggests a similar foundational pathway. Homoerythrina alkaloids are structurally similar and biosynthetically related to Erythrina alkaloids, with the key difference being an azacycloheptene C-ring in homoerythrina alkaloids instead of the azacyclohexene C-ring in Erythrina alkaloids. acs.org

The proposed biosynthetic pathway involves the oxidative phenolic coupling of a 1-phenethyl-1,2,3,4-tetrahydroisoquinoline derivative, which itself is derived from the condensation of tyrosine and phenylalanine. scholaris.ca Key intermediates in the formation of the homoerythrina skeleton are likely dienones such as C-homoerysodienone and B-homoerysodienone. rsc.org The synthesis of these potential precursors has been achieved, providing valuable compounds for further biosynthetic studies. rsc.org

The general pathway to the core Erythrinan structure, from which this compound is derived, is thought to proceed through the formation of erysodienone as a primary derivative. wikipedia.org From this central intermediate, further enzymatic modifications would lead to the diverse array of Erythrina and homoerythrina alkaloids observed in nature.

Enzymatic Transformations Involved in this compound Biosynthesis

The biosynthesis of this compound from its primary precursors involves a cascade of highly specific enzymatic reactions. While the complete enzymatic pathway has not been fully elucidated, research into related alkaloid biosynthesis provides significant insights into the types of enzymes and chemical transformations involved.

Key Enzyme Identification and Characterization

The initial steps in the biosynthesis of isoquinoline (B145761) alkaloids, the broader class to which this compound belongs, are catalyzed by a series of well-characterized enzymes. These include:

Tyrosine/DOPA decarboxylase (TYDC) : This enzyme catalyzes the decarboxylation of tyrosine or L-DOPA to produce dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), respectively. researchgate.net

Norcoclaurine synthase (NCS) : NCS catalyzes the condensation of dopamine and 4-HPAA to form the foundational benzylisoquinoline alkaloid scaffold, (S)-norcoclaurine. researchgate.net

O-methyltransferases (OMTs) and N-methyltransferases (NMTs) : These enzymes are responsible for the methylation of hydroxyl and amino groups, respectively, leading to the formation of key intermediates like (S)-reticuline. researchgate.net

Cytochrome P450 monooxygenases (CYP450s) : This large family of enzymes is crucial for various hydroxylation and oxidative coupling reactions. In the context of Erythrina and likely homoerythrina alkaloids, specific CYP450s are responsible for the key phenolic coupling reactions that form the characteristic spirocyclic ring system. psu.edu For instance, in the biosynthesis of other benzylisoquinoline alkaloids, CYP80 enzymes are known to be involved. researchgate.net

While the specific enzymes that catalyze the final steps to produce this compound have not been definitively identified, they are expected to belong to these classes of enzymes.

Mechanistic Studies of Enzymatic Reactions

The core mechanistic step in the formation of the Erythrinan skeleton is an intramolecular oxidative phenolic coupling reaction. imperial.ac.uk This type of reaction involves the formation of a diradical species from a diphenolic precursor, which then undergoes intramolecular cyclization to form the spiro-dienone structure. In the biosynthesis of Erythrina alkaloids, this is proposed to be a p-/p- oxidative phenolic coupling of nor-reticuline. imperial.ac.uk This is followed by a dienone-phenol rearrangement to yield the final core structure. imperial.ac.uk

The enzymes catalyzing these reactions, likely cytochrome P450s, provide a highly controlled environment to ensure the correct regioselectivity and stereoselectivity of the cyclization. The precise mechanism by which these enzymes activate the phenolic substrates and control the radical coupling is an area of active research.

Genetic and Molecular Basis of Biosynthetic Enzyme Expression and Regulation

The production of alkaloids in plants is tightly regulated at the genetic level, often in a tissue-specific and developmentally controlled manner. nih.gov The genes encoding the biosynthetic enzymes for a particular alkaloid are frequently organized into biosynthetic gene clusters on the chromosome. scispace.com This co-localization allows for coordinated expression of the entire pathway.

The expression of these biosynthetic genes is controlled by a network of transcription factors (TFs). nih.gov Several families of TFs have been implicated in the regulation of alkaloid biosynthesis, including:

APETALA2/ethylene-responsive factor (AP2/ERF) nih.govuniversiteitleiden.nl

basic helix-loop-helix (bHLH) nih.govuniversiteitleiden.nl

WRKY nih.govuniversiteitleiden.nl

MYB nih.gov

These transcription factors can be activated by various internal and external signals, such as the plant hormone methyl jasmonate (MeJA), which is known to induce the expression of many secondary metabolite biosynthetic pathways. universiteitleiden.nlnih.gov For example, in Catharanthus roseus, a cascade involving the bHLH transcription factor CrMYC2 and the ORCA family of AP2/ERF TFs regulates the expression of genes in the monoterpenoid indole (B1671886) alkaloid pathway. universiteitleiden.nl A similar regulatory logic is expected to govern the biosynthesis of this compound.

Comparative Biosynthetic Pathway Analysis with Other Alkaloid Classes

Understanding the biosynthesis of this compound is aided by comparing its pathway to those of other well-characterized alkaloid and secondary metabolite classes.

Catecholamine Biosynthesis Pathway

The initial steps of this compound biosynthesis share precursors with the catecholamine pathway in animals. Both pathways utilize the amino acid tyrosine. youtube.com In catecholamine synthesis, tyrosine is hydroxylated to L-DOPA, which is then decarboxylated to dopamine. youtube.com Dopamine is a direct precursor in the formation of the benzylisoquinoline alkaloid skeleton. researchgate.net This highlights the conservation of certain metabolic building blocks across different kingdoms of life for the synthesis of bioactive molecules.

Flavonoid Biosynthesis

The flavonoid biosynthetic pathway also provides interesting parallels. This pathway begins with the amino acid phenylalanine and involves a series of hydroxylations and cyclizations catalyzed by enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and various cytochrome P450s (e.g., F3'H, F3'5'H). nih.gov The involvement of P450 enzymes in orchestrating key hydroxylation and cyclization steps is a common theme shared with alkaloid biosynthesis. nih.gov

| Feature | This compound Biosynthesis (Proposed) | Catecholamine Biosynthesis | Flavonoid Biosynthesis |

| Primary Precursor | Tyrosine, Phenylalanine nih.govscholaris.ca | Tyrosine youtube.com | Phenylalanine nih.gov |

| Key Intermediates | (S)-norreticuline, Erysodienone wikipedia.orgpsu.edu | L-DOPA, Dopamine youtube.com | Naringenin, Dihydroquercetin nih.gov |

| Key Enzyme Classes | Decarboxylases, Synthases, Methyltransferases, Cytochrome P450s researchgate.net | Hydroxylases, Decarboxylases youtube.com | Synthases, Isomerases, Cytochrome P450s nih.gov |

| Core Chemical Transformation | Oxidative Phenolic Coupling imperial.ac.uk | Hydroxylation, Decarboxylation youtube.com | Chalcone Synthesis, Aromatic Ring Hydroxylation nih.gov |

Table 1: Comparative Analysis of Biosynthetic Pathways

Isotopic Labeling Studies and Precursor Feeding Experiments for Pathway Delineation

Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathway of Erythrina and, by extension, homoerythrina alkaloids. These experiments involve feeding plants or cell cultures with potential precursors that have been enriched with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ³H). psu.eduimperial.ac.uk The location and incorporation of these labels in the final alkaloid product are then determined, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

A landmark study in the field involved feeding experiments with radioactively labeled compounds to Erythrina crista-galli. psu.edu This work definitively established that (S)-norreticuline, and not the previously hypothesized (S)-norprotosinomenine, is the true precursor to the Erythrina alkaloids. psu.edu The incorporation rates of labeled (S)-norreticuline were significantly higher than those of other potential precursors. psu.edu Furthermore, feeding experiments with ¹³C-labeled precursors supported these findings. psu.edu

Earlier studies also utilized isotopic labeling to trace the origin of the carbon skeleton. For example, the incorporation of tyrosine-2-¹⁴C into the erythroidines demonstrated the role of this amino acid as a fundamental building block. nih.gov These powerful techniques continue to be essential for verifying proposed biosynthetic pathways and identifying novel intermediates and enzymatic steps.

| Precursor Fed | Plant/System | Labeled Alkaloid(s) | Key Finding |

| [¹⁴C]-(S)-Norreticuline | Erythrina crista-galli | Erythraline, Erythrinine | High incorporation, confirming it as the committed precursor. psu.edu |

| [¹³C]-(S)-Norreticuline | Erythrina crista-galli | Erythraline, Erythrinine | Supported the role of (S)-norreticuline. psu.edu |

| [³H]-(R,S)-Reticuline | Erythrina crista-galli | - | No incorporation, indicating N-demethylation does not occur. psu.edu |

| Tyrosine-2-¹⁴C | Erythrina species | Erythroidines | Confirmed tyrosine as a primary building block. nih.gov |

Table 2: Selected Isotopic Labeling and Precursor Feeding Experiments in Erythrina Alkaloid Biosynthesis

Mechanisms of Biological Action of Dyshomerythrine and Its Derivatives

Insecticidal Activity of Dyshomerythrine Derivatives

Research has confirmed that derivatives of the natural alkaloid this compound can be synthesized to create novel insecticidal compounds. researchgate.net Specifically, new homoerythrinans and dibenzazecines derived from this compound have been developed, demonstrating its potential as a scaffold for new pest control agents. researchgate.net

Target Organism Specificity and Spectrum of Activity

While several novel insecticidal compounds have been synthesized from this compound, detailed public research on their specific target organisms and the full spectrum of their activity is not extensively documented in the available scientific literature. The development of insecticides from natural products is a growing field, often focused on finding alternatives to synthetic pesticides to manage resistance and reduce environmental impact. The efficacy of such new compounds is typically tested against a range of agricultural pests. For example, studies on other novel insecticides test activity against pests like Plutella xylostella (diamondback moth) and various aphid species. frontiersin.org However, specific data for this compound derivatives is limited.

Mode of Action Investigations at Molecular and Cellular Levels

The precise molecular and cellular mode of action for this compound derivatives has not been fully elucidated in available research. However, the parent compound belongs to the homoerythrina alkaloid class. wikipedia.org Alkaloids as a group exert their insecticidal effects through various mechanisms, often by targeting the nervous system of insects. rjptonline.org

Common modes of action for botanical insecticides include:

Nervous System Disruption : Many alkaloids interfere with neurotransmitter systems. For instance, some act as antagonists of neuronal nicotinic acetylcholine (B1216132) receptors, which are crucial for nerve impulse transmission in insects. wikipedia.orgumn.edu Others may affect sodium or potassium channels, leading to paralysis and death. rjptonline.org

Enzyme Inhibition : Some compounds inhibit critical enzymes. For example, acetylcholinesterase (AChE) inhibitors prevent the breakdown of the neurotransmitter acetylcholine, causing persistent nerve stimulation. nih.gov

Mitochondrial Disruption : Certain natural compounds can interfere with mitochondrial function, disrupting the energy metabolism of the insect's cells. preprints.org

Further investigation is required to determine which of these, or other, mechanisms are specifically employed by the insecticidal derivatives of this compound.

Structure-Activity Relationships for Insecticidal Potency and Selectivity

The study of structure-activity relationships (SAR) is crucial for optimizing the insecticidal potency and selectivity of a lead compound like this compound. who.int This involves making systematic chemical modifications to the molecule and assessing how these changes affect its biological activity. who.int While specific SAR studies for this compound derivatives are not detailed in the available literature, general principles from insecticide development can be applied.

Key factors in the SAR of insecticides often include:

Lipid Solubility : The ability of a compound to penetrate the waxy outer cuticle of an insect is vital for contact insecticides. mdpi.com

Structural Complementarity : The molecule's shape and electronic properties must allow it to bind effectively to its target site, such as a receptor or enzyme. rsdjournal.org

Metabolic Stability : The compound must be resistant enough to detoxification enzymes within the insect to reach its target site. rsdjournal.org

For example, research on other natural product derivatives has shown that adding specific chemical groups, like halogenated benzyl (B1604629) moieties, can significantly enhance insecticidal activity. scielo.br The semi-synthesis of derivatives from this compound represents the initial step in this process of discovery and optimization. researchgate.net

Molluscicidal Activity of this compound

This compound, an alkaloid isolated from plants such as Dysoxylum lenticellare, has demonstrated notable molluscicidal properties. researchgate.net This activity is significant in the context of controlling snail populations that act as intermediate hosts for parasites causing diseases like schistosomiasis.

Target Mollusc Species and Efficacy Profiling

The primary target species identified in research for this compound's molluscicidal action is Biomphalaria glabrata. researchgate.net This freshwater snail is a significant intermediate host for Schistosoma mansoni, the parasite responsible for schistosomiasis in the Americas. Studies have confirmed that this compound is one of several alkaloids from Dysoxylum lenticellare that is lethal to this snail species.

Table 1: Documented Molluscicidal Activity of this compound

| Compound | Target Species | Observed Effect | Source |

|---|

Biochemical and Cellular Mechanisms Underlying Molluscicidal Effects

The specific biochemical pathways disrupted by this compound in molluscs are an area of ongoing investigation. However, a key mechanism that has been identified is its effect on the cardiovascular system of the snail.

Cardiodepressant Activity : Research has shown that this compound exhibits cardiodepressant activities on the heart of B. glabrata. This action would impair circulation and could be a primary contributor to its lethal effect.

While the cardiodepressant effect is a specific finding for this compound, other alkaloids and plant-derived molluscicides have been shown to act through several additional mechanisms, which may also be relevant:

Neurotoxicity : Some alkaloids function as neurotoxins by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function. nih.gov Inhibition of AChE leads to paralysis and death.

Membrane Damage : Certain compounds, such as saponins (B1172615) often found alongside alkaloids, can damage cell membranes, disrupting cellular permeability and vital osmoregulatory functions in snails.

Metabolic Disruption : Salicylanilide molluscicides have been found to inhibit key cellular enzymes like nitric oxide synthase (NOS) and lactate (B86563) dehydrogenase (LDH), interfering with energy metabolism and neurotransmission.

Further studies are needed to determine if this compound also employs these or other mechanisms in addition to its observed cardiodepressant effects.

Investigation of Interactions with Specific Biological Macromolecules (e.g., enzymes, receptors, nucleic acids) in non-human systems

The specific molecular targets of this compound and its derivatives are not extensively characterized in scientific literature. However, the observed biological activities, particularly molluscicidal and insecticidal effects, strongly suggest interactions with crucial biological macromolecules in the affected organisms. nih.govresearchgate.net

Research on alkaloids isolated from the leaves of Dysoxylum lenticellare, including this compound, demonstrated lethal activity against the freshwater snail Biomphalaria glabrata, which serves as an intermediate host for Schistosoma mansoni. nih.govresearchgate.net This biological effect implies that this compound likely interacts with a specific enzyme, receptor, or other macromolecular target essential for the snail's survival. The precise mechanism and the specific binding site have not been elucidated.

In the context of its reported insecticidal activity, this compound may function similarly to other plant-derived alkaloids that act as neurotoxins. fevir.netrjptonline.org Many insecticidal alkaloids target the nervous system of insects, often by inhibiting enzymes like acetylcholinesterase or by modulating the function of ion channels and neurotransmitter receptors. rjptonline.org For instance, some glycoalkaloids exhibit insecticidal properties by inhibiting acetylcholinesterase and disrupting cell membranes. rjptonline.org While a group of homoerythrina alkaloids, with this compound as a major component, has been reported to have insecticidal activity, the specific macromolecular interactions responsible for this effect have not been identified. researchgate.net

While direct studies on this compound are limited, research on the broader class of phenethylisoquinoline alkaloids, from which homoerythrina alkaloids are derived, has noted effects on isolated rat cardiac muscle, indicating potential interactions with macromolecules in cardiovascular systems of non-human vertebrates. nih.gov Further investigation is required to isolate and characterize the specific enzymes, receptors, or nucleic acid sequences with which this compound and its derivatives interact to exert their biological effects.

Cellular and Subcellular Effects of this compound in relevant biological models (excluding human systems)

The primary cellular effect of this compound documented in non-human biological models is its potent toxicity toward specific invertebrates. This has been most clearly demonstrated through its molluscicidal and insecticidal activities. researchgate.netfevir.net

Molluscicidal Effects: In a significant study, this compound isolated from the leaves of Dysoxylum lenticellare was tested for its molluscicidal activity against Biomphalaria glabrata, the snail vector for schistosomiasis. nih.gov The compound was shown to be lethal to the snails, indicating a profound, disruptive cellular effect. The research compared the activity of this compound with other alkaloids isolated from the same plant, demonstrating varying degrees of potency among the related chemical structures. The cellular mechanism behind this toxicity, whether through apoptosis, necrosis, or specific metabolic disruption, has not been detailed.

Table 1. Molluscicidal Activity of Alkaloids from Dysoxylum lenticellare against Biomphalaria glabrata

Data represents the lethal concentration (LC100) required to cause 100% mortality in the snail population after 24 hours of exposure.

| Compound | LC100 (ppm) |

|---|---|

| This compound | 10 |

| 3-Epischelhammericine | 5 |

| 2,7-Dihydrohomoerysotrine | 20 |

| 3-Epi-12-hydroxyschelhammericine | 10 |

| Homolaudanosine | 10 |

| Dysoxyline | 10 |

Insecticidal Effects: this compound has been identified as an insecticidal compound. researchgate.net Research on semi-synthetic derivatives of this compound was undertaken to explore and potentially enhance this activity. researchgate.net The cellular and subcellular consequences of this compound exposure in insects could range from neurotoxicity, leading to paralysis and death, to the disruption of essential physiological processes like molting. researchgate.netajol.info However, specific studies detailing the cytological or subcellular changes in insect models following treatment with this compound are not available. The general mechanism for many plant alkaloids involves interference with cellular processes through hormonal dysregulation or redox imbalance. rjptonline.org

The subcellular localization of this compound within target cells remains an uninvestigated area. Determining where the compound accumulates—for instance, in the cell membrane, mitochondria, or nucleus—would provide critical insights into its mechanism of action.

Advanced Research Directions and Future Perspectives in Dyshomerythrine Studies

Development of Novel Analogues and Expansion of Structure-Activity Relationship Understanding

A primary frontier in Dyshomerythrine research is the systematic exploration of its structure-activity relationship (SAR). gardp.org SAR studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are responsible for its biological effects. gardp.org For this compound, which has reported insecticidal activity, this process is in its infancy. researchgate.net

Future research will involve the targeted synthesis of a library of novel analogues. This can be achieved by modifying the core homoerythrinan scaffold at various positions. Key modifications could include altering substituents on the aromatic ring, modifying the methoxy (B1213986) groups, or introducing new functional groups to probe interactions with biological targets. For instance, the isolation of 2α-hydroxy-dyshomerythrine from Phelline comosa provides a natural starting point for investigating how hydroxylation affects bioactivity. researchgate.net Semi-synthesis of derivatives from naturally isolated this compound has already been shown to produce novel insecticidal compounds. researchgate.net

The goal of these studies is to build a comprehensive SAR model. This model will enable the rational design of new molecules with enhanced potency, selectivity, or improved physicochemical properties. gardp.org Such directed research can transform this compound from a natural curiosity into a lead compound for developing new therapeutic agents or agrochemicals. gardp.orgnih.gov

Table 1: Known Analogues and Potential Synthetic Derivatives of this compound for SAR Studies

| Compound Name | Source/Method | Known/Potential Research Focus | Reference(s) |

| This compound | Natural Product (Phelline comosa, Manoao colensoi) | Baseline compound for insecticidal activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| 2α-hydroxy-dyshomerythrine | Natural Product (Phelline comosa) | Investigate the effect of hydroxylation on bioactivity and polarity. researchgate.net | researchgate.net |

| Dibenzazecine derivatives | Semi-synthesis from this compound | Explore insecticidal activity of ring-opened analogues. researchgate.net | researchgate.net |

| Novel Homoerythrinans | Semi-synthesis from this compound | Create a library of analogues to build a comprehensive SAR model for insecticidal properties. researchgate.net | researchgate.net |

| Demethylated Analogues | Proposed Synthetic | Determine the role of methoxy groups in receptor binding or metabolic stability. | N/A |

| Halogenated Analogues | Proposed Synthetic | Probe electronic effects and potential for enhanced binding interactions. | N/A |

Chemoenzymatic Synthesis and Biocatalytic Approaches for this compound and its Analogues

Traditional chemical synthesis of complex alkaloids like this compound can be lengthy and inefficient. Modern biocatalysis and chemoenzymatic strategies offer powerful alternatives, providing highly selective and sustainable routes for synthesis. academie-sciences.frnih.gov These approaches use enzymes or whole-cell systems to perform challenging chemical transformations with high precision, often under mild conditions. nih.govnih.gov

Future research should focus on identifying and engineering enzymes that can participate in the this compound biosynthetic pathway. While specific enzymes for this compound have not been characterized, the broader alkaloid biosynthesis field provides a roadmap. wikipedia.org Enzymes such as monoamine oxidases, reductases, and methyltransferases could be employed in biocatalytic cascades. rsc.org For example, a novel biocatalytic route for synthesizing quinolines using a monoamine oxidase has been developed, showcasing the power of enzymes in constructing N-heterocyclic cores. rsc.org

Chemoenzymatic approaches, which combine the strengths of chemical synthesis and biocatalysis, are particularly promising. academie-sciences.fr This could involve a chemical synthesis of the core homoerythrinan skeleton, followed by enzymatic steps to introduce chiral centers or perform specific functional group modifications, a strategy that has been successful for other complex molecules. academie-sciences.frnih.gov Developing such methods would not only facilitate access to this compound but also enable the efficient production of its novel analogues for SAR studies. nih.gov

Metabolic Engineering and Biotechnological Production Strategies for Sustainable Sourcing of this compound

The reliance on extraction from natural plant sources for this compound is a significant bottleneck for large-scale research and potential commercialization due to low yields and ecological impact. researchgate.netnih.gov Metabolic engineering offers a transformative solution by reprogramming microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce valuable compounds. nih.govebsco.comwikipedia.org

A key future direction is the elucidation of the complete biosynthetic pathway of this compound. This involves identifying all the genes and enzymes that plants use to convert simple precursors, such as amino acids, into the final complex alkaloid. wikipedia.org Once the pathway is known, the corresponding genes can be transferred into a microbial host. nih.gov This heterologous expression allows for the production of this compound in large-scale fermenters, offering a consistent and sustainable supply. researchgate.net

Strategies for optimizing production include:

Overexpressing rate-limiting enzymes to increase metabolic flux towards the product. wikipedia.org

Blocking competing metabolic pathways to divert precursors to this compound synthesis. wikipedia.org

Enzyme engineering to improve the efficiency and specificity of biosynthetic enzymes. nih.govwikipedia.org

This approach has been successfully used for the production of other complex natural products, such as the precursor to the antimalarial drug artemisinin, and represents a feasible long-term goal for this compound. nih.gov

Eco-physiological Roles and Biological Significance of this compound in its Natural Environment

Understanding why plants produce this compound is a fundamental question that remains largely unanswered. Alkaloids are typically involved in a plant's defense mechanisms against herbivores, insects, or pathogens. nih.gov The reported insecticidal activity of this compound and its derivatives strongly suggests a defensive role. researchgate.net

Future ecological research should aim to pinpoint the specific ecological pressures that lead to this compound production in species like Phelline comosa or Dysoxylum lenticellare. researchgate.netscispace.com This could involve field studies comparing alkaloid levels in plants with and without pest pressure, as well as laboratory-based bioassays against a wider range of insects and microbes. The genus Dysoxylum, for instance, is known to produce a variety of bioactive alkaloids with molluscicidal and cardiac effects, indicating a rich chemical ecology. scispace.com

Investigating the localization of this compound within the plant (e.g., in leaves, bark, or roots) can also provide clues about its function. mdpi.com Determining its natural role is not only of academic interest but can also guide the search for new applications, particularly in agriculture as a natural pesticide.

Integration of Omics Technologies (e.g., metabolomics, transcriptomics, proteomics) in this compound Research

The elucidation of this compound's biosynthesis, regulation, and ecological function can be dramatically accelerated by the application of "omics" technologies. nih.gov These high-throughput methods provide a systems-level view of the biological processes occurring within an organism. uninet.eduhumanspecificresearch.org

Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. nih.gov By comparing the metabolomes of this compound-producing plants with non-producing relatives, researchers can identify potential biosynthetic intermediates and related compounds. Metabolomic studies on Erythrina species have successfully identified dozens of alkaloids and flavonoids, revealing vast chemical diversity. nih.govnih.govresearchgate.net

Transcriptomics: This technology sequences all the RNA transcripts in a cell or tissue, providing a snapshot of gene expression. researchgate.netnih.gov By analyzing the transcriptome of tissues actively producing this compound, scientists can identify candidate genes encoding the biosynthetic enzymes. researchgate.net This approach has been used to propose the biosynthetic pathways for alkaloids in Erythrina velutina. nih.govufrgs.brnih.gov

Proteomics: This is the large-scale study of proteins. mdpi.com Proteomic analysis can confirm that the candidate genes identified via transcriptomics are actually translated into functional enzymes. nih.gov Integrating proteomics with transcriptomics and metabolomics provides powerful, multi-layered evidence for pathway discovery. nih.govnih.gov

The integration of these omics platforms is a powerful strategy for future research. nih.gov It will be instrumental in identifying the genes for metabolic engineering, understanding how production is regulated, and providing a deeper insight into the biology of this compound. researchgate.net

Table 2: Application of Omics Technologies in Future this compound Research

| Omics Technology | Research Goal | Expected Outcome | Reference(s) |

| Metabolomics | Identify biosynthetic intermediates and related alkaloids. | A map of the metabolic network surrounding this compound. | nih.govnih.gov |

| Transcriptomics | Discover genes encoding biosynthetic enzymes. | A list of candidate genes for functional characterization and metabolic engineering. | researchgate.netnih.govufrgs.br |

| Proteomics | Confirm the presence and abundance of biosynthetic enzymes. | Validation of gene function at the protein level. | mdpi.comnih.gov |

| Multi-Omics Integration | Create a comprehensive model of this compound biosynthesis and regulation. | A complete understanding of the pathway from gene to metabolite, enabling advanced biotechnological applications. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. How to design experiments for characterizing Dyshomerythrine’s physicochemical and spectroscopic properties?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR, UV-Vis) to determine structural features and purity. Use high-performance liquid chromatography (HPLC) for purity assessment, ensuring calibration with reference standards. For thermal stability, employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Document all protocols in detail, including instrument parameters and solvent systems, to enable reproducibility .

Q. What strategies are effective for conducting a systematic literature review on this compound’s reported bioactivities?

- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND bioactivity") and MeSH terms. Filter results by publication date (e.g., last 10 years) and study type (in vitro/in vivo). Prioritize peer-reviewed articles and exclude non-primary sources. Organize findings into thematic categories (e.g., mechanisms, conflicting results) using tools like Zotero for citation management .

Q. How to formulate a hypothesis-driven research question on this compound’s molecular targets?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example: “Does this compound inhibit [specific enzyme] in [cell line] compared to [existing inhibitor], as measured by [assay]?” Validate novelty via a patent and literature search, ensuring alignment with gaps identified in prior studies .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Conduct a meta-analysis of dose-response curves and experimental conditions (e.g., cell viability assays, solvent controls). Compare methodologies for consistency in parameters like incubation time, concentration ranges, and negative controls. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers or systematic biases. Replicate key experiments under standardized conditions to isolate variables .

Q. What experimental and computational approaches optimize this compound’s synthetic yield and scalability?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature, reaction time). Pair with DFT calculations to predict intermediate stability and reaction pathways. Validate synthetic routes using green chemistry metrics (e.g., E-factor, atom economy). Document scalability challenges, such as purification bottlenecks, in supplemental data .

Q. How to integrate computational docking studies with experimental validation for this compound’s mechanism of action?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities to target proteins. Cross-validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For discrepancies, perform mutagenesis studies on predicted binding residues to confirm computational models. Publish raw docking files and experimental datasets in FAIR-compliant repositories .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

- Methodological Answer : Apply mixed-effects models to account for variability between cell batches. Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. For outliers, perform Grubbs’ test or robust regression. Report confidence intervals and effect sizes in supplemental tables .

Q. How to ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

- Methodological Answer : Standardize animal models (e.g., strain, age, diet) and dosing protocols (oral vs. intravenous). Use LC-MS/MS for plasma concentration measurements, validated with internal standards. Publish raw chromatograms and pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) in open-access formats. Adhere to ARRIVE guidelines for experimental reporting .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.